1-Phenyldodecylhydrazine
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Overview
Description
1-Phenyldodecylhydrazine is an organic compound that belongs to the class of hydrazines It is characterized by the presence of a phenyl group attached to a dodecyl chain, which is further connected to a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyldodecylhydrazine can be synthesized through several methods. One common approach involves the reaction of dodecyl bromide with phenylhydrazine in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Solvent selection and temperature control are critical factors in the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyldodecylhydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azides or nitroso derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Azides, nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted hydrazines.
Scientific Research Applications
1-Phenyldodecylhydrazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent in the treatment of various diseases.
Industry: It is utilized in the development of new materials with specific properties, such as surfactants and polymers.
Mechanism of Action
The mechanism of action of 1-Phenyldodecylhydrazine involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The phenyl and dodecyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Phenylhydrazine: Similar in structure but lacks the dodecyl chain.
Dodecylhydrazine: Similar in structure but lacks the phenyl group.
Benzylhydrazine: Contains a benzyl group instead of a phenyl group.
Uniqueness: 1-Phenyldodecylhydrazine is unique due to the combination of a long dodecyl chain and a phenyl group attached to the hydrazine moiety. This structural feature imparts distinct physicochemical properties, such as increased lipophilicity and potential for membrane interaction, which are not observed in simpler hydrazine derivatives.
Properties
IUPAC Name |
1-phenyldodecylhydrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N2/c1-2-3-4-5-6-7-8-9-13-16-18(20-19)17-14-11-10-12-15-17/h10-12,14-15,18,20H,2-9,13,16,19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWLIOANOQQPPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(C1=CC=CC=C1)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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